B1578084 Beta-defensin 12 , BNDB-12

Beta-defensin 12 , BNDB-12

Cat. No.: B1578084
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-defensin 12 , BNDB-12 is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

bioactivity

Antibacterial

sequence

GPLSCGRNGGVCIPIRCPVPMRQIGTCFGRPVKCCRSW

Origin of Product

United States

Molecular Architecture and Biochemical Characteristics of Beta Defensin 12

Beta-defensin 12, also known as BNDB-12, is a member of the beta-defensin family of small, cationic, antimicrobial peptides. nih.govnih.gov These peptides are key components of the innate immune system in vertebrates. nih.govnih.gov The structure and properties of BNDB-12 have been primarily characterized through studies on the bovine neutrophil variant.

The molecule exhibits a distinct amphiphilic character, meaning it has both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. nih.gov The N-terminal beta-strand, along with three tight turns, creates a hydrophobic face. nih.gov Conversely, a beta-hairpin motif, formed by the second and C-terminal beta-strands, contains numerous charged amino acid residues, giving it a cationic (positively charged) face. nih.gov This separation of charged and hydrophobic regions is a crucial characteristic of defensin (B1577277) structures. nih.gov

The maturation of defensins from their precursor forms (prepropeptides) involves post-translational modifications, with the formation of disulfide bonds being critical for their final, stable structure. academie-sciences.frnih.govnih.gov While other modifications like C-terminal amidation have been observed in some avian beta-defensins, the primary characterized modification for BNDB-12 is the disulfide bridge formation that stabilizes its tertiary structure. uniprot.orgasm.org

Below is a table summarizing the key molecular and biochemical properties of Bovine Beta-defensin 12.

PropertyDescriptionSource(s)
Gene Name DEFB12 uniprot.orggenecards.org
Protein Name Beta-defensin 12 (BNBD-12) uniprot.org
Source Organism Bos taurus (Bovine) rcsb.orguniprot.org
Molecular Weight ~4.1 kDa (4099.90 Da) ebi.ac.ukmedchemexpress.com
Amino Acid Length 38 residues ebi.ac.uk
Core Structure Triple-stranded antiparallel beta-sheet nih.gov
Key Structural Motifs Beta-bulge, Beta-hairpin nih.gov
Disulfide Bonds 3 bonds (Cys5-Cys34, Cys12-Cys27, Cys17-Cys35) uniprot.org
Biochemical Nature Cationic, Amphiphilic nih.gov

Identification of Essential Functional Domains in Beta Defensin 12

Research, particularly on avian beta-defensin 12 (AvBD-12), has identified specific regions or "domains" of the peptide that are essential for its biological activities. These include an N-terminal α-helix and the β2-β3 loop. nih.govnih.gov

The N-terminal region of beta-defensins is recognized for its functional importance. mdpi.comasm.org Studies on avian defensin (B1577277) analogues have highlighted that an N-terminal α-helix, in conjunction with the β2-β3 loop, forms a critical functional domain. nih.gov This combined surface is essential for the chemotactic properties of AvBD-12, its ability to attract immune cells. nih.govnih.gov The N-terminal portion is also thought to be important for the peptide's interaction with bacterial cell walls. mdpi.com

The β2-β3 loop is a highly conserved and functionally significant feature among defensins. portlandpress.com This loop, which lies between the second and third beta-strands of the core sheet structure, has been identified as a contiguous binding surface for the human CC-chemokine receptor 2 (CCR2). nih.gov The binding to such chemokine receptors is the mechanism through which beta-defensins mediate their chemotactic functions. nih.govnih.gov Furthermore, this loop is implicated in the binding to specific phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), which is critical for the permeabilization and lysis of target tumor cells by some defensins. oncotarget.com The specific structure of the β2-β3 loop can influence the peptide's functional potency. nih.govresearchgate.net

Functional DomainLocationAssociated Function(s)Source(s)
N-terminal α-helix N-terminus of the peptidePart of the CCR2 binding domain; contributes to chemotactic and antimicrobial properties. nih.govnih.gov
β2-β3 loop Between the second and third β-strandsA key component of the binding surface for chemokine receptors (e.g., CCR2) and phospholipids; essential for chemotactic activity. nih.govnih.govportlandpress.comoncotarget.com

Biological Functions and Mechanistic Actions of Beta Defensin 12

Immunomodulatory Roles of Beta-Defensin 12

Beyond their direct antimicrobial functions, beta-defensins are increasingly recognized as versatile modulators of the host immune response. nih.govfrontiersin.org They act as signaling molecules that can recruit and activate various immune cells, thereby shaping both innate and adaptive immunity. mdpi.commdpi.com

The core peptide of human β-defensin 126 has potent anti-inflammatory properties, demonstrated by its ability to down-regulate the mRNA expression and secretion of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in macrophage cell lines stimulated with LPS. mdpi.comnih.gov This anti-inflammatory effect is partly achieved by blocking LPS-induced signaling pathways. nih.gov

Furthermore, beta-defensins can function as chemokines, attracting key immune cells to sites of infection or inflammation. nih.govfrontiersin.org They have been shown to be chemoattractants for immature dendritic cells and memory T-cells, often through interaction with chemokine receptors like CCR6. nih.govnih.govmdpi.com This recruitment is a vital step in initiating an adaptive immune response tailored to the specific pathogen. Some beta-defensins can also suppress inflammatory responses by reducing cytokine production in macrophages exposed to bacterial components, indicating a role in resolving inflammation and preventing excessive tissue damage. frontiersin.org

Immunomodulatory FunctionSpecific Action of BD-12 or Related β-DefensinsReference
Anti-Inflammatory ActivityDown-regulates expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). mdpi.comnih.gov
ChemoattractionAttracts immature dendritic cells and memory T-cells. nih.govnih.govmdpi.com
Signaling Pathway ModulationBlocks LPS-induced p42/44 and p38 MAPK signaling pathways. nih.gov
Adaptive Immunity LinkRecruits and activates antigen-presenting cells, linking innate and adaptive responses. nih.govfrontiersin.org

Chemotactic Properties and Recruitment of Immune Cells by Beta-Defensin 12

Beta-defensins, including Beta-defensin 12 (BNDB-12), are recognized for their potent chemotactic activity, playing a crucial role in orchestrating the migration of various immune cells to sites of inflammation or infection. researchgate.netnih.gov This function is a key aspect of their broader immunomodulatory capabilities, extending beyond their direct antimicrobial actions. At concentrations significantly lower than those required for antimicrobial effects, beta-defensins act as signaling molecules that guide the movement of leukocytes, thereby initiating and shaping the immune response. researchgate.net

The chemotactic prowess of beta-defensins is comparable to that of conventional chemokines, a family of small cytokines specialized in inducing cell migration. frontiersin.org This functional similarity is underscored by structural resemblances between some beta-defensins and chemokines. frontiersin.org The ability of beta-defensins to attract immune cells was a significant discovery, highlighting their role as a critical link between the initial, non-specific innate immune response and the subsequent, highly specific adaptive immune response. frontiersin.orgfrontiersin.org

Attraction of Dendritic Cells and Monocytes

A primary role of beta-defensins is the recruitment of antigen-presenting cells (APCs), particularly immature dendritic cells and monocytes, to sites of microbial invasion. frontiersin.orgnih.govoup.com This targeted attraction is fundamental to the initiation of an adaptive immune response. Dendritic cells are professional APCs that capture and process antigens, migrating to lymph nodes to present these antigens to T-lymphocytes.

Human beta-defensins have been shown to be selectively chemotactic for immature dendritic cells. nih.gov This chemoattraction is often mediated through specific chemokine receptors, such as CCR6, which is preferentially expressed on immature dendritic cells. nih.gov The interaction with CCR6 initiates a signaling cascade that directs the migration of these cells along a concentration gradient of the beta-defensin.

Similarly, beta-defensins, such as human beta-defensin 3 (hBD-3), are chemotactic for monocytes. researchgate.netfrontiersin.org Monocytes can differentiate into macrophages and dendritic cells upon migration into tissues, further contributing to pathogen clearance and antigen presentation. The chemoattractant activity of some beta-defensins for monocytes has been shown to be dependent on their specific molecular structure. frontiersin.org

Chemotaxis of T-lymphocytes and Other Immune Cells

In addition to dendritic cells and monocytes, beta-defensins also attract other key players in the immune system, including T-lymphocytes. nih.govoup.com Specifically, they are chemotactic for memory T cells, which are crucial for a rapid and effective secondary immune response. nih.gov The recruitment of memory T cells to the site of infection ensures a swift response to previously encountered pathogens.

The chemotactic effect on T cells is also often mediated through the CCR6 receptor, which is expressed on certain subsets of T-lymphocytes. nih.gov This shared receptor highlights a coordinated mechanism for recruiting both antigen-presenting cells and effector T cells to the same location.

Furthermore, the chemotactic influence of beta-defensins extends to other immune cell types. For instance, some human beta-defensins can attract neutrophils and mast cells. researchgate.net Neutrophils are phagocytic cells that are among the first responders to infection, while mast cells play a role in allergic reactions and inflammation. oup.com The ability to recruit a diverse array of immune cells underscores the central role of beta-defensins in orchestrating a comprehensive immune defense.

Regulation of Cytokine and Chemokine Production by Immune Cells

Beyond their direct chemoattractant properties, beta-defensins can indirectly modulate the immune response by inducing the production of various cytokines and chemokines by immune and epithelial cells. nih.gov This function amplifies the inflammatory cascade and helps to fine-tune the nature of the immune response.

For example, treatment of human peripheral blood mononuclear cells (PBMCs) with human beta-defensin 2 (hBD-2) has been shown to up-regulate the production of several pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). nih.gov IL-1β and IL-6 are key mediators of the acute phase response, while IL-8 is a potent neutrophil chemoattractant.

Moreover, beta-defensins can stimulate keratinocytes to produce a range of chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), Macrophage Inflammatory Protein-3 alpha (MIP-3α, also known as CCL20), and Interferon-gamma inducible Protein-10 (IP-10). nih.gov This induction of chemokine expression by resident tissue cells further enhances the recruitment of immune cells to the site of inflammation. The induction of MIP-3α is particularly noteworthy as it is the ligand for the CCR6 receptor, creating a positive feedback loop for the recruitment of CCR6-expressing cells.

The pattern of cytokine and chemokine induction can vary between different beta-defensins, suggesting that they may have distinct roles in shaping the immune response. nih.gov This differential regulation allows for a tailored response to different types of pathogens or inflammatory stimuli.

Bridging Innate and Adaptive Immune Responses by Beta-Defensin 12

A landmark discovery in the field of immunology was the realization that beta-defensins serve as a crucial bridge between the innate and adaptive immune systems. frontiersin.orgfrontiersin.orgnih.govoup.com This concept is central to understanding the multifaceted role of these peptides in host defense. The innate immune system provides the first line of defense, characterized by a rapid but non-specific response. In contrast, the adaptive immune system mounts a highly specific and long-lasting response.

Beta-defensins link these two arms of the immune system primarily through their ability to recruit and activate dendritic cells. frontiersin.orgnih.govoup.com By attracting immature dendritic cells to the site of infection, beta-defensins facilitate the capture of microbial antigens. nih.gov Upon antigen uptake, dendritic cells mature and migrate to lymph nodes, where they present the processed antigens to naive T-lymphocytes, thereby initiating the adaptive immune response.

This critical function positions beta-defensins as "alarmins," endogenous molecules that signal tissue and cell damage and mobilize the immune system. frontiersin.org Their ability to not only act as direct antimicrobial agents but also to orchestrate the subsequent adaptive immune response highlights their evolutionary importance in host defense.

Modulation of Phagocytic Activity by Beta-Defensin 12

Emerging evidence suggests that beta-defensins can also modulate the phagocytic activity of immune cells, such as macrophages. Phagocytosis is a fundamental process in innate immunity, involving the engulfment and destruction of pathogens by phagocytic cells.

Some studies have indicated that beta-defensins can enhance the phagocytosis of bacteria by macrophages. ijisrt.com This opsonizing-like effect may be achieved by beta-defensins binding to the surface of microbes, thereby facilitating their recognition and uptake by phagocytes. This enhancement of phagocytosis contributes to more efficient clearance of invading pathogens.

The precise mechanisms by which beta-defensins modulate phagocytosis are still under investigation and may vary depending on the specific beta-defensin, the type of phagocytic cell, and the nature of the pathogen.

Interaction of Beta-Defensin 12 with Toll-like Receptors (TLRs) and Other Signaling Pathways

Beta-defensins can exert their immunomodulatory effects through interactions with various cell surface receptors, including Toll-like receptors (TLRs). nih.gov TLRs are a class of pattern recognition receptors that recognize conserved molecular patterns associated with pathogens, known as pathogen-associated molecular patterns (PAMPs).

Several studies have demonstrated that beta-defensins can activate immune cells through TLR-dependent signaling pathways. For instance, human beta-defensin 3 (hBD-3) has been shown to activate antigen-presenting cells by interacting with TLR1 and TLR2. pnas.org This interaction triggers a signaling cascade that leads to the activation of transcription factors like NF-κB, resulting in the up-regulation of co-stimulatory molecules and the production of pro-inflammatory cytokines. pnas.org

Similarly, murine beta-defensin 2 has been reported to induce the maturation of dendritic cells via a TLR4-dependent mechanism. nih.gov The interaction of beta-defensins with TLRs provides a direct mechanism for these peptides to alert the immune system to the presence of danger signals and to initiate a robust inflammatory response.

In addition to TLRs, beta-defensins can also signal through other receptor systems, such as chemokine receptors (e.g., CCR6 and CCR2) and G-protein-coupled receptors, to mediate their chemotactic and other immunomodulatory functions. nih.govnih.govnih.gov

Interactive Data Table: Immune Cells Recruited by Beta-Defensins

Immune Cell TypePrimary Beta-Defensin(s) InvolvedKey Receptor(s)Reference
Immature Dendritic CellshBD-1, hBD-2, hBD-3CCR6 nih.govoup.com
MonocyteshBD-3CCR2 researchgate.netfrontiersin.orgnih.gov
Memory T-lymphocyteshBD-1, hBD-2, hBD-3CCR6 nih.govoup.com
NeutrophilshBD-2, hBD-3CCR6 researchgate.netnih.gov
Mast CellshBD-2, hBD-3Not fully elucidated researchgate.netoup.com

Interactive Data Table: Cytokine and Chemokine Induction by Beta-Defensins

Inducing Beta-DefensinTarget Cell TypeInduced Cytokines/ChemokinesReference
hBD-2Peripheral Blood Mononuclear CellsIL-1β, IL-6, IL-8, IL-10, MCP-1, MIP-1β, RANTES nih.gov
hBD-3KeratinocytesMCP-1, MIP-3α, IP-10 nih.gov
hBD-3MonocytesTNFα, IL-1α, IL-6, IL-8, CCL18 nih.gov

Impact of Beta-Defensin 12 on Immune Cell Apoptosis and Survival

The influence of beta-defensins on programmed cell death, or apoptosis, is complex and highly context-dependent, showcasing the peptide family's ability to both promote and inhibit cell death depending on the cell type and physiological conditions. While direct studies on Beta-defensin 12 are limited, research on its orthologs and other beta-defensins provides significant insight into its potential mechanisms for modulating immune cell survival.

Porcine beta-defensin 129 (pBD129), an ortholog of human DEFB126, has been shown to significantly reduce the apoptosis of intestinal epithelial cells when exposed to bacterial endotoxins. nih.gov This protective effect is associated with the downregulation of key pro-inflammatory cytokines and critical apoptosis-related genes, including caspase-3, caspase-8, and caspase-9. nih.gov This suggests a potent anti-apoptotic function, preserving tissue integrity during inflammatory challenges.

Other beta-defensins exhibit similar protective roles in immune cells. Human beta-defensin 3 (hBD-3) has been observed to suppress neutrophil apoptosis. nih.gov This is achieved by upregulating the anti-apoptotic protein Bcl-xL and downregulating the pro-apoptotic protein Bid, which in turn inhibits changes in the mitochondrial membrane potential and decreases the activity of caspase 3. nih.govfrontiersin.org By prolonging the lifespan of neutrophils, beta-defensins can amplify the initial immune response, which is beneficial for clearing invading pathogens. nih.gov

Conversely, in other contexts, such as cancer, beta-defensins can act as pro-apoptotic agents. They have been shown to inflict DNA damage and induce apoptosis in tumor cells, highlighting their potential role in anti-tumor immunity. mdpi.com This dual functionality underscores the sophisticated regulatory capacity of beta-defensins, which can either sustain an inflammatory response by keeping immune cells alive or eliminate compromised cells to maintain tissue health.

Diverse Physiological Functions of Beta-Defensin 12 Beyond Immunity

The functions of Beta-defensin 12 and its related family members are not confined to the immune system. They are integral to maintaining the normal physiological state of various tissues, playing crucial roles in wound repair, reproduction, and cellular communication during times of stress.

Role of Beta-Defensin 12 in Tissue Homeostasis and Wound Healing Processes

Beta-defensins are important contributors to the resolution of tissue damage and the maintenance of tissue homeostasis, particularly in the context of wound healing. frontiersin.org The expression of beta-defensins is often altered in chronic wounds; for instance, their levels are found to be decreased in diabetic ulcers, which is thought to contribute to both increased infection risk and impaired healing. frontiersin.org

The wound healing process is a complex series of events involving cell migration, proliferation, and tissue remodeling. Beta-defensins actively participate in these stages. They have been shown to stimulate the migration of fibroblasts and the proliferation of keratinocytes, two cell types that are essential for closing wounds and restoring the epithelial barrier. frontiersin.org Macrophages, which are critical for clearing debris and promoting tissue repair, can also be chemoattracted by beta-defensins, further supporting the healing cascade. frontiersin.org While many of these findings are based on the actions of other beta-defensins like hBD-3, they point to a conserved function across the defensin (B1577277) family that is crucial for returning tissue to a state of health after injury. frontiersin.org

Involvement of Beta-Defensin 12 in Reproductive Physiology and Sperm Maturation

One of the most well-documented and specific roles of Beta-defensin 12 (DEFB126) is in male reproductive physiology. This peptide is highly expressed in the epididymis, a key site for sperm maturation. frontiersin.org During their transit through the epididymis, sperm are coated with DEFB126, a process that is vital for their subsequent function and survival in the female reproductive tract. mdpi.comuniprot.org

The functions of DEFB126 in reproduction are multifaceted. The dense coating of this highly glycosylated protein on the sperm surface creates a negative charge, which is believed to help the sperm move efficiently through the viscous cervical mucus. nih.gov This glycocalyx also serves as an "immunoprotective layer," masking sperm antigens and protecting them from being recognized and attacked by the female immune system. uniprot.orgnih.gov Furthermore, DEFB126 is involved in preventing a premature acrosome reaction, ensuring that the sperm retains its fertilizing capacity until it reaches the oocyte. frontiersin.org A mutation in the human DEFB126 gene has been linked to reduced sperm motility and impaired fertility. frontiersin.org

The table below summarizes the key reproductive functions attributed to Beta-defensin 126.

Function Mechanism/Role Significance
Sperm Maturation Secreted by the epididymis and coats the sperm surface during transit. mdpi.comuniprot.orgEssential for acquiring functional competence.
Motility & Transport The glycosylated surface provides a negative charge, aiding passage through cervical mucus. nih.govFacilitates efficient sperm transport to the fertilization site.
Immune Protection Masks sperm surface antigens from the female immune system. uniprot.orgnih.govPrevents immune-mediated destruction of sperm.
Capacitation Regulation Prevents premature capacitation and acrosome reaction. frontiersin.orgmdpi.comPreserves fertilizing potential until the appropriate time.
Fertilization Release from the sperm surface near the oocyte unmasks other components needed for binding. uniprot.orgAllows for sperm-egg interaction and successful fertilization.

Beta-Defensin 12 as an Alarmin in Tissue and Cell Damage Signaling

The concept of "alarmins" refers to endogenous molecules that are released upon cell or tissue damage to signal danger and initiate an immune response. frontiersin.org There is increasing evidence that beta-defensins, as a family, function as alarmins. frontiersin.org They act as potent signaling molecules that alert the body to danger from infection or injury. frontiersin.org

When tissues are damaged, beta-defensins are released and can act as chemokines, recruiting a variety of immune cells, including innate immune cells and cells of the adaptive immune system, to the site of injury. frontiersin.org This recruitment helps to clear pathogens, remove damaged cells, and initiate the repair process. By acting as both direct antimicrobial agents and as signals that mobilize and activate the broader immune system, beta-defensins bridge the innate and adaptive immune responses. frontiersin.org This alarmin function is a critical first step in orchestrating the complex response to tissue stress and restoring homeostasis.

Cellular and Systemic Expression Dynamics of Beta Defensin 12

Constitutive Expression Patterns of Beta-Defensin 12 Across Tissues and Cell Types

Beta-defensin 12 (DEFB12), also known as bovine neutrophil beta-defensin 12 (BNBD-12) in cattle, exhibits a specific and notable pattern of constitutive expression in various tissues and cell types, highlighting its role in the innate immune system at mucosal surfaces. Epithelial cells are the primary producers of β-defensins, which are crucial for maintaining a non-inflammatory antimicrobial barrier. nih.gov

In cattle, β-defensins are expressed in a wide variety of tissues. nih.gov Specifically, bovine neutrophil β-defensin 12 has been identified as an antimicrobial peptide derived from bovine neutrophils. medchemexpress.com The expression of β-defensins, including BNBD-12, is not limited to neutrophils; it is also found in the pseudostratified columnar epithelial cells of the trachea and the squamous epithelial cells of the tongue. nih.gov Furthermore, studies have identified the constitutive expression of four β-defensins in bovine alveolar macrophages, with BNBD-4 and BNBD-5 being the most predominant. nih.gov This marks the first evidence of β-defensin gene expression in a mature myeloid cell. nih.gov

The Human Protein Atlas, which provides consensus normalized expression levels from multiple transcriptomics datasets, indicates that the human ortholog of Beta-defensin 12, DEFB112, shows a highly specific expression pattern. The highest expression is observed in the epididymis and testis. proteinatlas.orgproteinatlas.org This strong and constitutive expression in the male reproductive tract suggests a specialized role beyond general antimicrobial defense, potentially related to sperm function and fertilization.

The following table summarizes the constitutive expression of Beta-defensin 12 (and its orthologs) in various tissues as indicated by RNA expression data.

Table 1: Constitutive Expression of Beta-Defensin 12 (DEFB112) in Human Tissues

Tissue Expression Level
Epididymis Very High
Testis High
Adipose Tissue Detected
Adrenal Gland Detected
Appendix Detected
Bone Marrow Detected
Brain (various regions) Detected
Breast Detected
Cervix, Uterine Detected
Colon Detected
Duodenum Detected
Endometrium Detected
Esophagus Detected
Fallopian Tube Detected
Gallbladder Detected
Heart Muscle Detected
Kidney Detected
Liver Detected
Lung Detected
Lymph Node Detected
Ovary Detected
Pancreas Detected
Placenta Detected
Prostate Detected
Salivary Gland Detected
Skeletal Muscle Detected
Skin Detected
Small Intestine Detected
Spleen Detected
Stomach Detected
Thyroid Gland Detected
Tonsil Detected
Urinary Bladder Detected

Data sourced from The Human Protein Atlas consensus normalized expression levels for DEFB112. proteinatlas.orgproteinatlas.org

Inducible Expression of Beta-Defensin 12 in Response to Environmental and Pathogenic Stimuli

While some β-defensins are constitutively expressed, others are inducible, meaning their expression is significantly upregulated in response to specific stimuli such as infection or inflammation. nih.gov This inducible nature is a key feature of the innate immune response, allowing for a rapid defense at sites of microbial challenge.

The expression of many β-defensins is strongly induced by components of bacteria and other pathogens. nih.gov Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent inducer of β-defensin expression in epithelial cells. nih.govasm.org This induction is a critical part of the host's first-line defense against bacterial infection. Studies on various β-defensins have shown that exposure of epithelial cells to heat-killed bacteria or LPS markedly increases their mRNA levels. nih.gov

Specifically concerning Beta-defensin 12, research has demonstrated that the core peptide of human β-defensin 126 (DEFB126), which shares the conserved β-defensin core, exhibits a high potency for binding and neutralizing LPS. nih.gov This interaction not only neutralizes the endotoxin (B1171834) but also triggers downstream signaling. The DEFB126 core peptide has been shown to down-regulate the mRNA expression of pro-inflammatory cytokines in a murine macrophage cell line (RAW264.7) upon LPS stimulation. nih.gov This suggests that while directly combating bacteria, Beta-defensin 12 also modulates the inflammatory response initiated by bacterial components.

While direct studies on the induction of Beta-defensin 12 by viral components are less specific, the broader family of β-defensins is known to have antiviral activity against both enveloped and non-enveloped viruses. nih.govmdpi.com Their expression can be increased in response to viral stimulation. nih.gov

The expression of β-defensins is also regulated by the host's own inflammatory signals. Pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), which are released during infection and inflammation, can stimulate epithelial cells to produce defensins. nih.govresearchgate.net This creates a positive feedback loop that amplifies the local immune response.

Treatment of various cell types with IL-1β or TNF-α has been shown to result in the inducible expression of β-defensins. nih.govmdpi.com For instance, the core peptide of DEFB126 was found to decrease the secretion of IL-6 and TNF-α in LPS-stimulated macrophages, indicating a role in modulating the cytokine environment. nih.gov This suggests that the expression and function of Beta-defensin 12 are intricately linked with the network of pro-inflammatory cytokines.

Beta-defensins are increasingly recognized as "alarmins," endogenous molecules that signal tissue and cell damage. nih.govfrontiersin.org Their expression can be induced in response to injury, contributing to wound healing and the prevention of infection at damaged sites. nih.gov The expression of certain β-defensins is upregulated in lesional skin by injury, infection, or inflammation. mdpi.com This response involves stimulating the migration and proliferation of cells like fibroblasts and keratinocytes, which are essential for tissue repair. nih.gov While direct evidence specifically detailing the induction of Beta-defensin 12 in response to tissue injury is still emerging, its role as part of the broader β-defensin family suggests its involvement in these reparative and protective processes.

Regulation of Beta-Defensin 12 Expression

The expression of β-defensin genes is tightly controlled at the transcriptional level, involving a complex interplay of promoter elements and transcription factors.

The induction of β-defensin expression by stimuli like LPS is regulated at the level of transcription. asm.org The promoter regions of β-defensin genes contain consensus binding sites for key transcription factors that are activated during inflammatory responses.

A crucial transcription factor in this process is Nuclear Factor-kappa B (NF-κB). jst.go.jp The promoter regions of inducible β-defensins, such as human β-defensin 2 (hBD-2), contain potent NF-κB binding sites. asm.orgjst.go.jpnih.gov Upon stimulation with LPS, NF-κB is activated and binds to these sites, driving the transcription of the defensin (B1577277) gene. nih.govjst.go.jp The Toll-like receptor (TLR)-NF-κB pathway is a primary mechanism for the LPS-induced transcription of β-defensin genes. jst.go.jp The blockade of LPS-induced p42/44 and p38 Mitogen-Activated Protein Kinase (MAPK) signal pathways may also contribute to the anti-inflammatory effects of the DEFB126 core peptide, indicating the involvement of these pathways in regulating the response. nih.gov

Other transcription factors also play a role. The octamer transcription factor 1 (Oct-1) has been shown to positively regulate the expression of some β-defensin genes, both for initiating and maintaining transcription. mdpi.com The interplay between different transcription factors, such as NF-κB and Activator protein 1 (AP-1), can be synergistic in driving defensin expression in response to pathogens. mdpi.com

The following table summarizes the key transcriptional regulators and signaling pathways involved in the expression of β-defensins, with relevance to Beta-defensin 12.

Table 2: Key Transcriptional Regulators of Beta-Defensin Expression

Transcription Factor / Pathway Stimulus Role in Expression
NF-κB (Nuclear Factor-kappa B) LPS, Pro-inflammatory cytokines Key activator of transcription
MAPK (Mitogen-Activated Protein Kinase) LPS Involved in signal transduction leading to expression
AP-1 (Activator Protein 1) Pathogenic factors Synergistic activation of transcription
Oct-1 (Octamer Transcription Factor 1) Basal and induced conditions Positive regulation of transcription
TLR (Toll-like Receptor) Signaling LPS, other microbial components Initiates signaling cascade for NF-κB activation

Influence of Systemic Factors on Beta-Defensin 12 Expression (e.g., Hyperglycemia, Hormones)

Hyperglycemia:

Hyperglycemia, a hallmark of diabetes mellitus, has been shown to modulate the expression of various genes, including those involved in the immune response. nih.govnih.gov While research specifically investigating the impact of hyperglycemia on DEFB112 expression is limited, studies on other beta-defensins provide some insights. For instance, the expression of DEFB1 has been studied in the context of periodontitis associated with type 2 diabetes mellitus. nih.govnih.gov In this condition, DEFB1 gene expression was found to be upregulated in individuals with both periodontitis and diabetes compared to those with periodontitis alone, although this difference was not statistically significant when compared to healthy controls. nih.gov Another study has suggested that glucose homeostasis is important for controlling the expression of beta-defensin 1. nih.gov These findings hint at a potential link between glucose levels and the expression of beta-defensins, which may also extend to BNDB-12.

Systemic Factor Observed Effect on Beta-Defensin Expression Potential Implication for BNDB-12
Hyperglycemia Upregulation of DEFB1 in periodontitis with type 2 diabetes compared to periodontitis alone. nih.gov Glucose homeostasis is important for Beta-defensin 1 expression. nih.govThe expression of DEFB112 may also be modulated by blood glucose levels, potentially altering immune surveillance in metabolic disorders.
Hormones (General) Expression of beta-defensins in the female reproductive tract is modulated by hormonal fluctuations. nih.govAs BNDB-12 is expressed in the reproductive tract, its expression could be under hormonal control.
17β-estradiol (E2) Can upregulate the expression of some beta-defensins, such as DEFB1 and BNBD5, in ex vivo experiments. mdpi.comEstrogen may play a role in regulating BNDB-12 expression in reproductive tissues.

Hormones:

Hormones play a critical role in regulating a vast array of physiological processes, including the immune system. The expression of beta-defensins, particularly in hormonally sensitive tissues like the reproductive tract, is known to be under hormonal control. nih.gov For example, studies have indicated that the expression of various defensins in the female reproductive tract fluctuates with hormonal changes. nih.gov

Specifically, 17β-estradiol (E2) has been shown to upregulate the expression of certain beta-defensins in ex vivo experiments. mdpi.com Given that BNDB-12 is expressed in the male reproductive tract, it is conceivable that its expression is influenced by sex hormones such as testosterone. However, direct experimental evidence demonstrating the regulation of DEFB112 expression by specific hormones like estrogen, testosterone, or cortisol is currently lacking. Further research is needed to elucidate the precise hormonal regulatory pathways that may govern BNDB-12 expression.

Mechanistic Linkages of Beta Defensin 12 in Disease Pathogenesis Pre Clinical and Theoretical Frameworks

Beta-Defensin 12 in Host-Pathogen Interactions and Disease Susceptibility

Beta-defensins are a family of antimicrobial peptides that serve as a primary line of defense at mucosal surfaces. nih.gov Their cationic nature allows them to interact with and disrupt the negatively charged membranes of microbes, leading to their demise. nih.gov While direct studies on Beta-defensin 12 (BNDB-12) are not extensively detailed in the context of human host-pathogen interactions, research on bovine neutrophil beta-defensin 12 (BNBD-12) has demonstrated its antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus. medchemexpress.com

The broader family of human beta-defensins (hBDs) exhibits a wide spectrum of antimicrobial action. For instance, hBD-1 and hBD-2 are active against Gram-negative bacteria, while the more cationic hBD-3 is potent against both Gram-positive and Gram-negative bacteria. frontiersin.org Their expression can be either constitutive, providing constant surveillance, or inducible, mounting a defense in response to microbial threats or inflammatory signals. frontiersin.org

The role of beta-defensins in disease susceptibility is highlighted by the consequences of their altered expression. For example, reduced levels of beta-defensins can lead to an increased susceptibility to infections. frontiersin.org Conversely, an overexpression of these peptides, while intended to be protective, can sometimes contribute to pathological inflammation. The intricate balance of beta-defensin expression is therefore critical in maintaining mucosal homeostasis and preventing disease.

Table 1: Antimicrobial Spectrum of Beta-Defensins

Defensin (B1577277) Member Target Pathogens Mechanism of Action
hBD-1 Gram-negative bacteria Membrane disruption
hBD-2 Gram-negative bacteria Membrane disruption
hBD-3 Gram-positive and Gram-negative bacteria, Fungi, Viruses Membrane disruption

Role of Beta-Defensin 12 in Modulating Inflammatory Processes and Immune Dysregulation

Beyond their direct microbicidal functions, beta-defensins are pivotal in orchestrating the immune response. frontiersin.org They act as chemoattractants for a variety of immune cells, including immature dendritic cells, memory T cells, and monocytes, thereby bridging the innate and adaptive immune systems. nih.gov This chemotactic activity is often mediated through interactions with chemokine receptors such as CCR6 and CCR2. nih.gov

The immunomodulatory role of beta-defensins is complex and can be either pro-inflammatory or anti-inflammatory depending on the context. nih.gov For instance, some beta-defensins can induce the production of pro-inflammatory cytokines and chemokines, amplifying the inflammatory response to infection. nih.gov Conversely, there is evidence that certain beta-defensins can suppress inflammatory responses. For example, human beta-defensin 3 (hBD-3) and its murine orthologue have been shown to inhibit the production of TNF-alpha and IL-6 in the presence of lipopolysaccharide (LPS), suggesting an anti-inflammatory function. science.gov

This dual functionality underscores the role of beta-defensins as "alarmins," which signal danger and modulate the subsequent immune response to restore homeostasis. nih.gov Dysregulation in their modulatory activities can contribute to immune-mediated diseases. An excessive pro-inflammatory response driven by beta-defensins can lead to tissue damage, while an inadequate response can result in persistent infection.

Table 2: Immunomodulatory Functions of Beta-Defensins

Defensin Member Interacting Immune Cells Key Modulatory Effects Receptor Interactions
hBD-2 Immature dendritic cells, Memory T cells Chemoattraction, Induction of pro-inflammatory cytokines CCR6

Investigating Beta-Defensin 12 in Cancer Biology (Mechanistic Studies)

The involvement of beta-defensins in cancer is multifaceted, with studies reporting both tumor-suppressive and pro-tumoral roles. nih.gov This paradoxical behavior appears to be dependent on the specific beta-defensin, the type of cancer, and the context of the tumor microenvironment. doaj.org

In the tumor microenvironment, beta-defensins can influence cancer progression by modulating immune cell infiltration and activity. nih.gov Their ability to act as chemoattractants for immune cells such as T cells, immature dendritic cells, and monocytes is particularly relevant. nih.govresearchgate.net The recruitment of these cells into the tumor can lead to an anti-tumor immune response. By attracting and activating antigen-presenting cells, beta-defensins can contribute to the generation of adaptive anti-tumor immunity. nih.gov

Furthermore, some beta-defensins have been shown to directly inhibit cancer cell migration and invasion. nih.gov For example, hBD-1 has been proposed as a tumor suppressor due to its ability to promote cancer cell apoptosis and inhibit migration. nih.gov In contrast, other beta-defensins have been associated with promoting cancer cell proliferation and migration in certain contexts. nih.gov

Significant alterations in the expression of beta-defensins have been observed in various cancers. nih.gov The direction of this dysregulation—upregulation or downregulation—is often cancer-type specific. doaj.org For instance, while hBD-1 and hBD-2 are frequently downregulated in oral squamous cell carcinoma, hBD-3 is often upregulated. doaj.org In head and neck squamous cell carcinoma, a common finding is the decreased levels of hBD-1 and hBD-2 in cancerous tissues compared to non-tumorigenic tissues. nih.gov

In some cancers, the expression levels of beta-defensins have been correlated with tumor differentiation and metastasis. nih.gov For example, a positive correlation between hBD-2 levels and tumor differentiation has been reported in oral squamous cell carcinoma. nih.gov These altered expression patterns suggest that beta-defensins could serve as potential biomarkers for cancer diagnosis or prognosis.

Table 3: Dysregulation of Beta-Defensins in Cancer

Cancer Type Defensin Member Expression Change Potential Role
Oral Squamous Cell Carcinoma hBD-1, hBD-2 Downregulated Tumor Suppressor
Oral Squamous Cell Carcinoma hBD-3 Upregulated Pro-tumoral
Colon Cancer hBD-2 Downregulated Tumor Suppressor

Beta-Defensin 12 in Other Pathophysiological Contexts (e.g., Metabolic Disorders, Inflammatory Bowel Disease)

The influence of beta-defensins extends to other pathophysiological conditions, including inflammatory bowel disease (IBD) and metabolic disorders. In the context of IBD, which includes Crohn's disease and ulcerative colitis, the expression of beta-defensins in the gut is often altered. nih.gov Patients with Crohn's disease have been reported to have decreased levels of hBD-2, which may contribute to a compromised mucosal barrier and increased susceptibility to bacterial invasion. nih.gov Conversely, in ulcerative colitis, the expression of hBD-2 is often highly increased. nih.gov

Recent studies have also begun to explore the role of beta-defensins in metabolic disorders. For instance, oral administration of human α-defensin 5 and human β-defensin 2 has been shown to improve metabolic parameters and gut barrier function in mice fed a Western-style diet. nih.gov This suggests a potential link between gut-expressed defensins, intestinal integrity, and systemic metabolic health. The modulation of the gut microbiota by defensins is likely a key mechanism in this context.

Table 4: Role of Beta-Defensins in Other Diseases

Disease Defensin Member Altered Expression Pathophysiological Role
Crohn's Disease hBD-2 Decreased Impaired mucosal defense
Ulcerative Colitis hBD-2 Increased Inflammatory response

Advanced Research Methodologies and Approaches for Beta Defensin 12 Studies

In Vitro Experimental Models for Beta-Defensin 12 Research

In vitro models provide controlled environments to dissect the specific molecular and cellular functions of Beta-defensin 12. These systems are fundamental for initial characterization and hypothesis testing.

Cell Culture Systems for Expression and Functional Analysis

Cell culture systems are indispensable tools for studying the expression and functional consequences of Beta-defensin 12. Epithelial cell lines, such as the human colon adenocarcinoma cell line Caco-2, are utilized to create models of intestinal barriers. frontiersin.org Researchers can transfect these cells to express high concentrations of beta-defensins, enabling the study of their effects on pathogen interactions and host cell responses. frontiersin.org For instance, such systems have been used to demonstrate that human β-defensin-2 (hBD-2) can reduce the expression of proinflammatory cytokines and inhibit the invasiveness of enteroinvasive E. coli (EIEC). frontiersin.org

For the production of recombinant Beta-defensin 12 protein for functional assays, various expression systems are employed. An E. coli cell-free protein synthesis system has been shown to efficiently express human beta-defensin-2, even when the gene contains rare codons. researchgate.net This methodology allows for the generation of sufficient quantities of the peptide for subsequent antimicrobial and cell migration assays.

Antimicrobial Assays (e.g., Radial Diffusion)

To quantify the direct antimicrobial activity of Beta-defensin 12, radial diffusion assays are a commonly used method. nih.govnih.gov This technique involves incorporating a known concentration of microorganisms, such as bacteria or yeast, into an agarose (B213101) gel. nih.gov Wells are then created in the gel, and the defensin (B1577277) peptide is added. The peptide diffuses radially into the gel, and if it possesses antimicrobial activity, a clear zone of growth inhibition will form around the well. The diameter of this clear zone is proportional to the antimicrobial potency of the peptide. nih.gov

This assay has been used to determine the minimum inhibitory concentrations (MICs) of various beta-defensins against a wide range of oral microorganisms, demonstrating that their effectiveness can be strain-specific. nih.gov For example, studies have shown that human β-defensin-3 (hBD-3) generally exhibits greater antimicrobial activity against a broader array of organisms compared to hBD-2. nih.gov

Chemotaxis and Cell Migration Assays

Beta-defensins are known to function as chemoattractants, recruiting immune cells to sites of infection and inflammation. nih.govacademie-sciences.frnih.gov Chemotaxis and cell migration assays are critical for evaluating this immunomodulatory function of Beta-defensin 12. The Boyden chamber assay, or transwell migration assay, is a widely accepted technique for this purpose. nih.gov

In this system, a chamber containing immune cells (e.g., neutrophils, dendritic cells, or T cells) in the upper well is separated by a semi-permeable membrane from a lower well containing the defensin peptide as a potential chemoattractant. nih.govabcam.com The number of cells that migrate through the membrane toward the defensin is then quantified to determine its chemotactic activity. nih.gov Studies using this method have shown that avian β-defensin-12 can induce the chemotactic migration of murine immature dendritic cells. nih.gov A microchemotaxis assay can be used to calculate a chemotactic index, which is the ratio of migrated cells in the presence of the peptide compared to the control. nih.gov

Assay Type Cells Used Chemoattractant Key Finding
Microchemotaxis AssayJAWSII (dendritic cells), CHO-K1 (transfected with CCR-2)Avian β-defensin-12 (AvBD-12)AvBD-12 possesses chemotactic activity for immune cells. nih.gov
Transwell Migration AssayTNF-α-treated human neutrophilsHuman β-defensin-2 (hBD-2)hBD-2 is a specific chemoattractant for activated neutrophils. nih.gov
Chemotaxis AssayChicken macrophages, CHO-K1 cells expressing chicken CCR2, Murine immature dendritic cellsAvian β-defensin-12 (AvBD-12)AvBD-12 is strongly chemotactic for cells expressing CCR2 and can attract dendritic cells at higher concentrations. nih.gov

Use of Synthetic Peptides and Analogues in Structure-Function Studies

The chemical synthesis of Beta-defensin 12 and its analogues is a powerful approach for dissecting the relationship between its structure and function. nih.govportlandpress.com By synthesizing the full peptide or specific fragments, researchers can investigate the roles of different domains. Modifications, such as altering the net positive charge or disrupting the conserved disulfide bridges, provide insight into the structural requirements for antimicrobial versus chemotactic activities. nih.govresearchgate.net

For example, studies on avian β-defensin-12 have shown that while its antimicrobial activity is positively correlated with the peptide's net positive charge and minimally dependent on intramolecular disulfide bridges, its chemotactic property requires the presence of these bridges. nih.govresearchgate.net This indicates that different structural features govern the distinct biological functions of the peptide. Designing novel hybrid peptides, which combine active fragments of defensins with other molecules, is another strategy to enhance biological activity and stability for potential therapeutic applications. mdpi.com

In Vivo Animal Models in Beta-Defensin 12 Investigations

In vivo animal models are crucial for understanding the physiological and pathological roles of Beta-defensin 12 in a complex, whole-organism context. These models allow for the investigation of its function in host defense, immunity, and disease. iiarjournals.orgnih.gov

Genetic Manipulation and Knockout Models

To definitively determine the in vivo function of beta-defensins, researchers utilize genetic manipulation techniques to create knockout mouse models. nih.gov Gene targeting is used to generate mice that are deficient in a specific beta-defensin gene, such as Defb1, a murine ortholog of human beta-defensins. nih.gov

By comparing these knockout mice to their wild-type counterparts, scientists can assess the consequences of the absence of the defensin. For instance, Defb1-deficient mice were found to be effective in clearing Staphylococcus aureus from the airways, but showed a significantly higher incidence of bacteria in the bladder, suggesting a role for this defensin in preventing urinary tract infections. nih.gov These models are invaluable for moving beyond the observations of in vitro systems and understanding the non-redundant roles of specific defensins in host protection. nih.gov

Model Gene Targeted Phenotype Observed Implication for Beta-Defensin Function
Knockout MouseDefb1 (murine beta-defensin 1)Increased incidence of Staphylococcus species in the bladder.Suggests a role in resistance to urinary tract infections. nih.gov
Transgenic MouseOverexpression of an epididymal-specific β-defensinResistance to E. coli infection and reduced expression of inflammatory cytokines IL-1α and IL-1β.Indicates multiple immunomodulatory functions beyond direct antimicrobial activity. frontiersin.org

Omics Technologies and High-Throughput Analysis in Beta-Defensin 12 Profiling

High-throughput "omics" technologies have revolutionized the study of β-defensins, enabling a comprehensive analysis of their genes, transcripts, and proteins on a large scale. These approaches provide deep insights into the regulation, variation, and evolution of molecules like Beta-defensin 12.

Transcriptomics (e.g., RNA Sequencing, RT-PCR) for Gene Expression Analysis

Transcriptomic techniques are fundamental for quantifying the expression levels of β-defensin genes, such as DEFB112 (the gene encoding BD-12), across different tissues and conditions.

RNA Sequencing (RNA-Seq): This powerful technology allows for the unbiased, comprehensive profiling of the entire transcriptome. RNA-Seq has been used to identify differentially expressed genes in various biological contexts, including the expression of DEFB112. For example, a comparative RNA-Seq analysis of ovaries from pregnant and non-pregnant goats revealed that DEFB112 expression was downregulated in the pregnant group, suggesting a potential role in reproductive processes nih.gov. Another study on intestinal enterocytes pre- and post-Roux-en-Y gastric bypass surgery also identified changes in DEFB112 expression nih.gov.

Reverse Transcription Polymerase Chain Reaction (RT-PCR): Both semi-quantitative and quantitative RT-PCR (qPCR) are targeted approaches used to validate and quantify the expression of specific genes identified by broader methods like RNA-Seq. For instance, qPCR was used to confirm the RNA-Seq finding that DEFB112 expression was downregulated in the ovaries of pregnant goats nih.gov. RT-PCR has also been employed to analyze the expression patterns of β-defensin genes in the reproductive tracts of humans and macaques, revealing tissue-specific expression nih.gov.

Proteomics for Protein Identification and Quantification

Proteomic approaches focus on the large-scale study of proteins, including their identification, quantification, and post-translational modifications. While specific high-throughput proteomic studies focusing solely on Beta-defensin 12 are less common in the provided literature, the general methodologies are applicable. Techniques like mass spectrometry are used to identify β-defensins in complex biological samples. For example, liquid chromatography-mass spectrometry (LC-MS/MS) was used to confirm the identity of purified recombinant porcine β-defensin 129 frontiersin.org. These methods are crucial for verifying the presence of the mature peptide and understanding its processing and distribution.

Genomic Approaches for Variation and Evolution Analysis

Genomic studies have been essential in understanding the genetic architecture, diversity, and evolutionary history of the β-defensin gene family.

Gene Cluster Analysis: β-defensin genes are often located in clusters on specific chromosomes pnas.orgfrontiersin.orgnih.gov. In humans, major clusters are found on chromosomes 8p23.1, 20p13, and 20q11.1 frontiersin.org. Comparative genomics across species, such as sheep and cattle, has revealed conserved gene order within these clusters, although some structural differences and rearrangements like inversions can occur nih.gov. These analyses help identify orthologous genes and trace the evolutionary origins of the gene family.

Copy Number Variation (CNV): A significant feature of β-defensin gene clusters is the presence of extensive copy number variation, where the number of copies of a particular gene or gene region varies among individuals animal-reproduction.orgnih.gov. For example, the region on human chromosome 8p23.1 containing DEFB4 (encoding HBD-2) and DEFB103A (encoding HBD-3) can be present in 2 to 12 copies per diploid genome scienceopen.com. This variation is thought to be a mechanism for adapting to diverse pathogenic pressures and has been associated with susceptibility to inflammatory diseases nih.govscienceopen.com.

Evolutionary Analysis: By comparing β-defensin gene sequences across different species, researchers can infer their evolutionary history. Studies suggest that gene duplication and subsequent positive Darwinian selection are major forces driving the diversification of this gene family nih.govnih.gov. This rapid evolution is believed to be linked to the host-pathogen co-evolutionary arms race and the need for functional specialization in areas like immunity and reproduction nih.gov. Analysis of synonymous and nonsynonymous substitution rates in bovine β-defensins, including nbd12, has demonstrated that they are evolving under positive selection nih.gov.

TechnologyApplication to β-Defensin 12 (and other β-defensins)Key Insights
Transcriptomics
RNA-SeqProfiling DEFB112 expression in goat ovaries and human enterocytes nih.govnih.gov.Reveals changes in gene expression related to physiological state (e.g., pregnancy) nih.gov.
RT-PCR / qPCRValidating RNA-Seq data for DEFB112 nih.gov. Profiling expression in reproductive tissues nih.gov.Confirms differential expression and reveals tissue-specific regulation.
Proteomics
Mass SpectrometryIdentification of purified recombinant β-defensins frontiersin.org.Confirms protein identity.
Genomics
Comparative GenomicsMapping β-defensin gene clusters in sheep and cattle nih.gov.Shows conserved synteny and gene order, as well as structural rearrangements nih.gov.
CNV AnalysisQuantifying copy number of β-defensin genes in human populations nih.govscienceopen.com.Demonstrates high variability, which is linked to disease susceptibility.
Molecular EvolutionAnalyzing selection pressures on bovine β-defensin genes, including nbd12 nih.gov.Indicates positive selection, suggesting adaptation for new functions nih.govnih.gov.

Structural and Biophysical Techniques for Beta-Defensin 12 Characterization

Determining the three-dimensional structure of β-defensins is critical for understanding their mechanism of action and for guiding the design of synthetic analogs with improved activity. Several high-resolution techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) and X-ray Crystallography for 3D Structure Elucidation

Both NMR spectroscopy and X-ray crystallography are powerful methods for determining the atomic-level structure of proteins like Beta-defensin 12.

Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is used to determine the structure of molecules in solution, which can closely mimic their native physiological environment. The solution structure of bovine neutrophil β-defensin-12 (BNBD-12) was successfully determined using two-dimensional, homonuclear magnetic resonance spectroscopy nih.gov. Structural constraints, including proton-proton distances and dihedral angles, were derived from NMR experiments and used in calculations to generate an ensemble of 3D structures nih.gov. The analysis revealed that BNBD-12 possesses a triple-stranded, antiparallel β-sheet as its structural core nih.gov. This core structure is a definitive feature of the defensin fold nih.govacs.org. NMR studies of other β-defensins, such as human β-defensin 2 (HBD-2), have also been crucial in revealing their monomeric state in solution and identifying key structural elements acs.orgnih.gov.

X-ray Crystallography: This method provides high-resolution structural information of molecules in a crystalline state. While the structure of BNBD-12 was solved by NMR, X-ray crystallography has been used to determine the structures of other β-defensins, such as HBD-2 nih.goved.ac.uk. Comparing structures from both techniques can provide complementary information. For example, the crystal structure of HBD-2 revealed a dimeric state, whereas NMR showed it to be monomeric in solution, a difference attributed to experimental conditions and peptide concentrations ed.ac.uk.

The structural data obtained from these techniques have established a canonical β-defensin fold. Key features of the BNBD-12 structure, as determined by NMR, include:

A triple-stranded, antiparallel β-sheet nih.govacs.org.

A β-hairpin motif formed by the second and C-terminal β-strands nih.govacs.org.

A β-bulge structure that initiates the β-hairpin nih.govacs.org.

An amphiphilic character, with a hydrophobic face and a cationic face formed by numerous charged residues nih.gov.

A specific disulfide bond pattern (Cys1-Cys5, Cys2-Cys4, Cys3-Cys6) that stabilizes the tertiary fold ed.ac.uknih.gov.

These conserved structural features are believed to be more critical for the antimicrobial and immunomodulatory functions of β-defensins than their primary amino acid sequence, which can be highly variable nih.gov.

TechniqueSample StateKey Structural Features of BNBD-12 (and other β-defensins) Revealed
NMR Spectroscopy SolutionTriple-stranded antiparallel β-sheet nih.govacs.org.
β-hairpin motif nih.govacs.org.
Amphiphilic surface with distinct hydrophobic and cationic faces nih.gov.
Monomeric state in solution acs.orged.ac.uk.
X-ray Crystallography CrystalHigh-resolution atomic coordinates.
Can reveal oligomeric states (e.g., dimers) in the crystal lattice ed.ac.uk.
Confirms the overall β-defensin fold.

Mass Spectrometry (e.g., MALDI-TOF MS, LC/MS/MS) for Peptide Characterization

Mass spectrometry stands as a cornerstone technique for the detailed characterization of peptides like Beta-defensin 12 (BNDB-12). Methods such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) are pivotal in verifying the primary structure and post-translational modifications of this defensin.

In the analysis of BNDB-12, mass spectrometry is crucial for confirming its amino acid sequence and, most importantly, for elucidating its complex disulfide bridge pattern. The process typically involves proteolytic digestion of the native peptide, often using an enzyme like trypsin. This cleavage results in a mixture of smaller peptide fragments, some of which are held together by disulfide bonds.

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is then employed to separate and analyze these fragments. The liquid chromatography component separates the peptide fragments based on their physicochemical properties, such as hydrophobicity. The separated fragments are then introduced into the mass spectrometer. The first stage of mass analysis (MS1) measures the mass-to-charge ratio of the intact fragments. Specific fragments are then selected for fragmentation (collision-induced dissociation), and the masses of the resulting product ions are measured in the second stage of mass analysis (MS2). The fragmentation pattern provides sequence information, allowing for the identification of the peptides and the determination of which cysteine residues are linked. For instance, analysis of a tryptic fragment of BNDB-12 can reveal the specific connectivity of a pair of cysteines.

MALDI-TOF MS is another valuable tool, particularly for the rapid analysis of the peptide fragments. In this technique, the peptide sample is co-crystallized with a matrix that absorbs laser energy. A laser pulse vaporizes and ionizes the sample, and the time it takes for the ions to travel through a flight tube to a detector is measured. This "time-of-flight" is proportional to the mass-to-charge ratio of the ion. MALDI-TOF MS can be used to quickly determine the masses of the proteolytic fragments, confirming the success of the digestion and providing initial data on the disulfide-linked fragments.

Through a combination of these mass spectrometry techniques, researchers have been able to unambiguously determine the disulfide motif of BNDB-12. This is a critical piece of information, as the specific pairing of cysteine residues is essential for the correct three-dimensional folding and subsequent biological activity of the peptide.

Computational and Bioinformatic Approaches in Beta-Defensin 12 Studies

Computational and bioinformatic tools have become indispensable for studying Beta-defensin 12, offering insights that complement experimental approaches. These methods allow for the analysis of its sequence, structure, and evolutionary relationships, as well as the simulation of its interactions with biological membranes and its role in cellular communication networks.

Sequence Analysis and Comparative Genomics

Sequence analysis and comparative genomics provide a broad evolutionary and functional context for Beta-defensin 12. The beta-defensin gene family is known for its rapid evolution, with frequent gene duplication events and positive selection driving diversity, likely in response to ever-changing microbial challenges.

Comparative genomic studies across various mammalian species, including cattle, humans, and mice, have revealed that beta-defensin genes are often located in clusters on specific chromosomes. ebi.ac.uknih.gov In cattle, the beta-defensin gene family is particularly large and is distributed across four distinct gene clusters. frontiersin.org This expansion suggests a significant role for these peptides in the bovine immune system.

Phylogenetic analysis, which reconstructs the evolutionary history of genes, has shown that beta-defensins form distinct clades that can be species-specific, highlighting the dynamic nature of this gene family. nih.govnih.gov Such analyses help to understand the evolutionary pressures that have shaped BNDB-12 and its orthologs in other species. The study of synonymous and non-synonymous substitution rates in the coding sequences of beta-defensin genes often points to positive selection, particularly in the regions of the mature peptide that are involved in microbial interaction. ebi.ac.uk

FeatureDescriptionRelevance to Beta-defensin 12
Gene Clusters Beta-defensin genes are often found in clusters on specific chromosomes.Provides a genomic context for the BNDB-12 gene and suggests coordinated regulation and evolution with other defensins.
Sequence Alignment Comparison of amino acid sequences to identify conserved and variable regions.Highlights the conserved six-cysteine motif essential for structure and identifies variable regions potentially involved in specific functions.
Phylogenetic Analysis Reconstruction of the evolutionary history and relationships between genes.Places BNDB-12 within the evolutionary tree of beta-defensins, revealing its relationship to other defensins and the evolutionary forces at play.
Positive Selection Identification of amino acid sites that have evolved under diversifying selection.Suggests that regions of BNDB-12 have been under pressure to adapt, likely in response to pathogens.

Molecular Dynamics Simulations and Peptide-Membrane Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For Beta-defensin 12, MD simulations can provide detailed insights into its three-dimensional structure, dynamics, and interactions with biological membranes, which are key to its antimicrobial function.

The initial three-dimensional structure of BNDB-12 was determined using nuclear magnetic resonance (NMR) spectroscopy, with restrained molecular dynamics being a key part of the structure calculation process. mdpi.com This involves using experimentally derived distance and dihedral angle constraints to guide the simulation towards a set of low-energy structures that are consistent with the experimental data. The resulting structure of BNDB-12 revealed a triple-stranded, antiparallel beta-sheet, which is a characteristic fold of defensins. mdpi.com

While specific MD simulation studies on the interaction of BNDB-12 with membranes are not extensively documented in the provided search results, the methodology is well-established for other beta-defensins, such as human beta-defensin 3 (hBD-3). nih.govnih.gov These studies can serve as a model for how such investigations would be approached for BNDB-12.

In a typical peptide-membrane simulation, a model of the defensin peptide is placed near a simulated lipid bilayer that mimics a bacterial or host cell membrane. The simulation then tracks the interactions between the peptide and the membrane at an atomic level. These simulations can reveal:

Initial Binding: The electrostatic interactions that drive the initial association of the cationic defensin with the negatively charged bacterial membrane.

Peptide Orientation and Insertion: How the peptide orients itself on the membrane surface and whether it inserts into the hydrophobic core of the bilayer.

Membrane Disruption: The mechanisms by which the peptide disrupts the membrane integrity, such as the formation of pores or other forms of membrane destabilization.

Oligomerization: Whether multiple defensin peptides aggregate on or within the membrane, which can be a crucial step in their mechanism of action.

By calculating the potential of mean force, or the free energy profile, for the peptide to cross the membrane, researchers can quantify the energetic barriers to membrane translocation. nih.gov This information is valuable for understanding the selectivity of defensins for microbial versus host cells.

Simulation AspectInformation GainedRelevance to Beta-defensin 12
Peptide in Solution Provides insights into the conformational flexibility and stability of the peptide in an aqueous environment.Helps to understand the native structure of BNDB-12 before it interacts with a target membrane.
Peptide-Membrane Binding Elucidates the key residues and forces involved in the initial attraction and binding to the membrane surface.Can predict how BNDB-12 initially recognizes and associates with bacterial membranes.
Membrane Permeabilization Reveals the molecular details of how the peptide disrupts the lipid bilayer to cause leakage of cellular contents.Can be used to model the antimicrobial mechanism of action of BNDB-12.
Free Energy Calculations Quantifies the energetic favorability of the peptide inserting into and crossing different types of membranes.Can help to explain the target specificity of BNDB-12 for microbial cells.

Network Inference and Cell-Cell Communication Modeling

While direct antimicrobial activity is a primary function of beta-defensins, they are also known to act as signaling molecules that modulate immune responses, thereby playing a role in cell-cell communication. Bioinformatic approaches can be used to infer the gene regulatory networks and signaling pathways that are influenced by Beta-defensin 12.

Although specific network inference studies focused solely on BNDB-12 are not prominent in the search results, the broader roles of beta-defensins in signaling provide a framework for such analyses. Beta-defensins can act as chemoattractants for immune cells such as T-lymphocytes, monocytes, and dendritic cells. wikipedia.org This chemotactic activity links the innate and adaptive immune systems.

Computational models can be built to simulate the effect of BNDB-12 on cell-cell communication. For example, by analyzing gene expression data from cells treated with BNDB-12, it is possible to infer which signaling pathways are activated. The expression of many beta-defensins is induced by bacterial components like lipopolysaccharide (LPS) through signaling pathways involving transcription factors such as NF-κB. nih.gov Conversely, some defensins can modulate these same pathways. For human beta-defensin 126 (DEFB126), it has been shown to have anti-inflammatory effects by neutralizing LPS and blocking the TLR4/MD2-NFκB signaling axis. mdpi.com

Modeling ApproachObjectivePotential Application to Beta-defensin 12
Pathway Analysis To identify the signaling pathways that are significantly affected by the presence of the defensin.Could reveal how BNDB-12 modulates inflammatory and immune responses, such as the NF-κB and MAPK pathways.
Gene Regulatory Network Inference To model the network of gene interactions that are altered upon cellular exposure to the defensin.Can help to identify the key transcription factors and target genes that mediate the cellular response to BNDB-12.
Cell-Cell Communication Modeling To simulate how the defensin influences the communication between different cell types in a tissue.Could model the chemotactic effects of BNDB-12 on immune cells and its role in coordinating an immune response.

Future Directions and Conceptual Advances in Beta Defensin 12 Research

Identification of Novel Receptors and Signaling Pathways for Beta-Defensin 12

A critical step toward understanding the multifaceted functions of BNDB-12 is the identification of its specific cellular receptors and the signaling cascades they initiate. While many beta-defensins are known to interact with chemokine and Toll-like receptors (TLRs), the precise partners for BNDB-12 remain largely uncharacterized.

Research on avian beta-defensin 12 (AvBD-12) has shown that it is a potent chemoattractant for cells expressing chicken chemokine receptor 2 (CCR2). nih.govresearchgate.net This finding provides a significant lead, suggesting that mammalian orthologs of CCR2 could be potential receptors for BNDB-12. The chemotactic activities of other human beta-defensins, such as hBD-1 to hBD-3, are also mediated by chemokine receptors like CCR2 and CCR6. nih.gov Furthermore, some defensins, including murine β-defensin-2, can activate immune cells through the Toll-like receptor 4 (TLR4)-NF-κB signaling pathway. nih.govnih.gov A hybrid peptide containing a functional fragment of human β-defensin 126 has been shown to block the TLR4/MD-2 complex, indicating that TLRs are a key receptor family for defensin-mediated signaling. mdpi.com

Future investigations should focus on:

Receptor Screening: Employing high-throughput screening of receptor libraries to identify specific binding partners for BNDB-12 on various immune and epithelial cells.

Pathway Analysis: Once a receptor is identified, downstream signaling pathways must be mapped. This includes investigating the activation of key signaling molecules such as mitogen-activated protein kinases (MAPKs), signal transducers and activators of transcription (STATs), and components of the NF-κB pathway. nih.gov

Context-Dependent Signaling: Understanding how BNDB-12 signaling may differ depending on the cell type, the inflammatory microenvironment, and the presence of co-stimulatory molecules.

Elucidation of Unexplored Biological Functions and Regulation Mechanisms of Beta-Defensin 12

Beyond its established role as an antimicrobial peptide, BNDB-12 likely possesses a range of unexplored biological functions, particularly in immunomodulation and tissue homeostasis. Research on the broader beta-defensin family suggests potential roles in wound healing, fertility, and even suppressing adaptive immunity. frontiersin.orgnih.gov Beta-defensins can exhibit both pro-inflammatory and anti-inflammatory activities, suggesting a complex regulatory role in the immune response. nih.gov

The regulation of BNDB-12 expression is another area requiring deeper investigation. The expression of many beta-defensins is inducible, significantly increasing in response to microbial products or inflammatory stimuli. nih.gov Studies on tracheal antimicrobial peptide (TAP), the first beta-defensin discovered, revealed that its induction by lipopolysaccharide (LPS) is regulated at the transcriptional level through transcription factors like NF-κB and NF-IL6. nih.gov In bovine mammary glands, the expression of various beta-defensins is controlled by the TLR/NF-κB and MAPK signaling pathways. nih.govmdpi.com

Key future research goals include:

Functional Assays: Testing the effects of BNDB-12 on processes such as keratinocyte migration, fibroblast proliferation, and the polarization of macrophages and T-cells.

Promoter Analysis: Characterizing the promoter region of the BNDB-12 gene to identify binding sites for transcription factors that regulate its expression in response to pathogens and cytokines.

In Vivo Studies: Utilizing animal models to explore the physiological relevance of BNDB-12 in various disease contexts, such as bacterial infections, inflammatory bowel disease, and skin disorders.

Deeper Understanding of Beta-Defensin 12 Structure-Function Relationships and Analog Design Principles

A detailed understanding of the relationship between the structure of BNDB-12 and its various functions is essential for designing novel therapeutic agents. The tertiary structure of defensins is highly conserved and stabilized by a characteristic pattern of three intramolecular disulfide bonds, which is crucial for many of their biological activities. nih.gov

Studies on avian β-defensin-12 (AvBD-12) have provided significant insights. This research demonstrates a clear separation of functions based on structural features:

Antimicrobial Activity: Primarily dependent on the peptide's net positive charge. The electrostatic attraction between the cationic peptide and negatively charged microbial membranes is a key driver of its killing mechanism. nih.govresearchgate.net

Chemotactic Activity: Strictly requires the presence of the intact intramolecular disulfide bridges, which maintain the correct three-dimensional fold necessary for receptor binding. nih.govresearchgate.netnih.gov

Based on these principles, several synthetic analogs of AvBD-12 have been designed and tested. This research has established key principles for analog design, as summarized in the table below. nih.gov

AnalogKey ModificationImpact on Antimicrobial ActivityImpact on Chemotactic ActivityDesign Principle Highlighted
AvBD-12A1/A2/A3Disulfide bridges eliminated; charge and/or hydrophobicity increased.Improved, especially for AvBD-12A3 with the highest net positive charge (+9).Largely abolished, though AvBD-12A3 retained some activity.Net positive charge is a dominant factor for antimicrobial potency.
AvBD-12A4 to A6One to three disulfide bridges removed via isosteric substitution.Compromised.Abolished.Conserved disulfide bridges are essential for maximal antimicrobial and all chemotactic function.
Hybrid PeptideAvBD-12 backbone with positively charged residues from AvBD-6.Resembled the more potent AvBD-6.Resembled AvBD-12.Functional domains for different activities can be combined to create hybrid peptides with desired properties.

Future work in this area will involve designing BNDB-12 analogs with enhanced stability, increased potency against drug-resistant pathogens, and tailored immunomodulatory effects by fine-tuning charge, hydrophobicity, and structural domains. nih.govdovepress.com

Advancing Predictive Models for Beta-Defensin 12 Activity in Complex Biological Systems

As the complexity of BNDB-12's functions is revealed, computational and predictive models become increasingly important for guiding research and development. Machine learning (ML) and other in silico methods can accelerate the discovery and optimization of defensin-based peptides.

Several computational approaches have been developed for the broader class of antimicrobial peptides and defensins:

Activity Prediction: ML models, including recurrent neural networks (RNN) and support vector machines (SVM), have been used to predict the antimicrobial activity and toxicity of peptides from their amino acid sequences. rsc.org

Classification and Design: Tools such as DEFPRED have been created to discriminate defensins from other proteins and can be used to identify specific regions within a protein that could be used to design new defensin-like peptides. nih.gov These tools often use sequence-based features to train their predictive models. nih.govdoaj.org

The future of predictive modeling for BNDB-12 should involve:

Integrated Models: Developing models that predict not just antimicrobial activity but also immunomodulatory functions like chemotaxis and cytokine induction.

Structure-Based Prediction: Incorporating the three-dimensional structure of BNDB-12 into models to predict how specific mutations or modifications will affect its interaction with microbial membranes and host cell receptors.

Systems-Level Simulation: Creating models that simulate the activity of BNDB-12 within a complex biological environment, accounting for factors like salt concentration, pH, and the presence of other host proteins, to better predict its in vivo efficacy.

Integration of Multi-Omics Data for Comprehensive Beta-Defensin 12 System Biology

A true systems-level understanding of BNDB-12 requires the integration of multiple layers of biological data. A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can create a holistic picture of the cellular and organismal response to BNDB-12 and the networks in which it operates. nih.govresearchgate.net While challenging, data integration is key to moving beyond reductionist analysis and understanding the combined influence of multiple molecular layers. nih.govnih.gov

A conceptual framework for a multi-omics study of BNDB-12 could include:

Transcriptomics (RNA-Seq): Analyzing changes in gene expression in host cells (e.g., macrophages, epithelial cells) and pathogens upon exposure to BNDB-12. This can identify the pathways modulated by the peptide and the resistance mechanisms developed by microbes.

Proteomics: Using techniques like mass spectrometry to identify proteins that physically interact with BNDB-12, as well as changes in the global proteome of cells in response to BNDB-12 stimulation.

Metabolomics: Characterizing the shifts in cellular metabolism that occur as a consequence of BNDB-12's antimicrobial or immunomodulatory actions.

Genomics: Investigating how single-nucleotide polymorphisms (SNPs) in the BNDB-12 gene or its regulatory regions correlate with susceptibility to infectious or inflammatory diseases across populations. wikipedia.org

By integrating these diverse datasets, researchers can construct comprehensive network models that map the interactions of BNDB-12, predict its system-wide effects, and identify novel biomarkers and therapeutic targets related to its function. researchgate.net

Q & A

Q. How can bioinformatics tools advance the functional annotation of Beta-defensin 12 variants?

  • Methodological Answer :

Variant Effect Prediction : Use tools like PolyPhen-2 or SIFT to assess nonsynonymous SNPs’ impact on protein structure.

Network Analysis : Apply STRING or GeneMANIA to identify BNDB-12’s interaction partners in immune signaling pathways.

Machine Learning : Train classifiers on multi-omics datasets to predict CNV-associated phenotypes (e.g., COPD risk) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.